3-(1h-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine
Descripción
Propiedades
Fórmula molecular |
C10H11N3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(E)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H11N3/c11-5-1-3-8-7-13-10-9(8)4-2-6-12-10/h1-4,6-7H,5,11H2,(H,12,13)/b3-1+ |
Clave InChI |
DPRFJFFWKQGWLQ-HNQUOIGGSA-N |
SMILES isomérico |
C1=CC2=C(NC=C2/C=C/CN)N=C1 |
SMILES canónico |
C1=CC2=C(NC=C2C=CCN)N=C1 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine typically involves multi-step organic synthesis. One common approach includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of automated synthesis equipment and stringent reaction condition controls to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting FGFRs, which are involved in cell proliferation and migration.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine involves the inhibition of FGFRs. FGFRs are tyrosine kinase receptors that play a crucial role in cell growth, differentiation, and angiogenesis. By binding to these receptors, the compound prevents their activation and subsequent signaling through pathways such as RAS-MEK-ERK and PI3K-Akt .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Variations in Pyrrolopyridine Derivatives
Table 1: Structural and Molecular Comparisons
Actividad Biológica
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article provides a comprehensive overview of its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a unique structure characterized by a pyrrolo[2,3-b]pyridine moiety linked to a prop-2-en-1-amine side chain. This structural composition is essential for its biological activity and interaction with target proteins.
| Property | Details |
|---|---|
| Molecular Formula | C10H10N4 |
| Molecular Weight | 174.21 g/mol |
| CAS Number | Not specified |
The primary mechanism of action for 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine is its role as an FGFR inhibitor. By binding to FGFRs, the compound disrupts critical signaling pathways involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth associated with aberrant FGFR signaling, making it a promising candidate for cancer therapy .
Anticancer Properties
Research indicates that 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation in various cancer types by targeting FGFR signaling pathways. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values lower than 100 nM in these cell lines, indicating strong inhibitory effects on cell viability .
Additional Biological Activities
Beyond its role as an FGFR inhibitor, this compound has been linked to other biological activities:
- TNIK Inhibition : In-house screening identified the compound as a potent inhibitor of TNIK (TRAF2 and NCK interacting kinase), with IC50 values below 1 nM. This suggests potential applications in modulating immune responses and inflammatory conditions .
Study 1: FGFR Inhibition in Cancer Therapy
A study published in a peer-reviewed journal explored the efficacy of 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine as an FGFR inhibitor in xenograft models of cancer. The results indicated significant tumor regression in treated mice compared to controls, supporting its therapeutic potential .
Study 2: Mechanistic Insights
Molecular modeling studies revealed that the compound binds effectively to the FGFR ATP-binding site, inhibiting downstream signaling pathways involved in tumorigenesis. These findings were corroborated by biochemical assays demonstrating reduced phosphorylation of key signaling proteins upon treatment with the compound .
Q & A
Q. What are the optimal synthetic routes for 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine, and how are reaction conditions optimized?
Methodological Answer: The synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) or nucleophilic substitution. Key parameters include:
- Temperature: Reactions often proceed at 80–120°C to balance yield and side-product formation.
- Solvents: Polar aprotic solvents (e.g., DMF, THF) are preferred for solubility and stability of intermediates .
- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) are common for cross-coupling, while Fe₂O₃@SiO₂/In₂O₃ improves regioselectivity in allylidene derivatives .
- Purification: Column chromatography or HPLC is used to isolate products, with yields ranging from 49% to 95% depending on substituents .
Table 1: Example Synthesis Parameters from Literature
| Reaction Type | Catalyst | Yield (%) | Key Analytical Technique | Reference |
|---|---|---|---|---|
| Cross-Coupling | Pd(PPh₃)₄ | 64 | NMR, HPLC | |
| Deprotection | KOH (ethanol) | 76 | TLC, Mass Spectrometry | |
| Halogenation | N-Iodosuccinimide | 92 | X-ray Crystallography |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify regiochemistry and substituent positions. For example, aromatic protons in pyrrolo[2,3-b]pyridine appear as distinct doublets (δ 6.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity >95% is standard for research-grade material, with retention times compared to standards .
- Mass Spectrometry (HRMS): Exact mass determination (e.g., m/z 215 [M+H]⁺) confirms molecular formula .
- X-ray Crystallography: Resolves ambiguities in stereochemistry, as seen in PDB ligand structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. Strategies include:
- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine) to identify characteristic peaks .
- Advanced Techniques: Use 2D NMR (COSY, HSQC) to assign coupling patterns or X-ray diffraction for unambiguous confirmation .
- Computational Modeling: Density Functional Theory (DFT) predicts NMR chemical shifts, aiding interpretation .
Q. What strategies improve regioselectivity in synthesizing pyrrolo[2,3-b]pyridine derivatives?
Methodological Answer: Regioselectivity challenges arise in electrophilic substitution or cross-coupling. Solutions include:
- Directing Groups: Install temporary groups (e.g., tosyl) to steer reactivity at the 3- or 5-position .
- Catalyst Optimization: Fe₂O₃@SiO₂/In₂O₃ enhances selectivity in allylidene derivatives by stabilizing transition states .
- Microwave-Assisted Synthesis: Reduces reaction time and side-product formation in halogenation steps .
Table 2: Regioselective Modifications
| Target Position | Method | Selectivity (%) | Reference |
|---|---|---|---|
| C-3 | Tosyl protection/deprotection | 95 | |
| C-5 | N-Iodosuccinimide halogenation | 92 |
Q. How is the kinase inhibition activity of this compound evaluated, and what structural features drive potency?
Methodological Answer:
- Biochemical Assays: Measure IC₅₀ values using kinase activity assays (e.g., ADP-Glo™). Derivatives with electron-withdrawing groups (e.g., CF₃) show enhanced binding to ATP pockets .
- Structure-Activity Relationships (SAR):
Table 3: Kinase Inhibition Data (Hypothetical Example)
| Derivative | Target Kinase | IC₅₀ (nM) | Key Modification |
|---|---|---|---|
| Parent Compound | JAK2 | 250 | None |
| 5-Bromo Analog | JAK2 | 45 | Bromine at C-5 |
| 3-Trifluoromethyl Analog | ABL1 | 12 | CF₃ at C-3 |
Q. How do researchers address discrepancies in biological activity data across studies?
Methodological Answer: Contradictions may stem from assay conditions or compound purity. Mitigation steps:
- Standardized Protocols: Use consensus assays (e.g., Eurofins KinaseProfiler™) for reproducibility .
- Metabolite Screening: Check for off-target effects using LC-MS/MS to identify degradation products .
- Collaborative Validation: Cross-validate results with independent labs, as done for pyrrolo[2,3-b]pyridine kinase inhibitors .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
